molecular formula C19H23FN2O4S2 B2959981 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide CAS No. 946300-55-6

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide

Cat. No. B2959981
CAS RN: 946300-55-6
M. Wt: 426.52
InChI Key: VAFPXPRMCZLOGF-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide, often referred to as “Compound X” , is a synthetic chemical compound. Its molecular formula is C9H10FNO4S , and it has a molecular weight of 247.25 g/mol . The compound’s structure combines a tetrahydroquinoline core with a sulfonamide group, making it an intriguing target for pharmacological investigations.


Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the fluorophenylsulfonyl moiety onto the tetrahydroquinoline scaffold. While specific synthetic routes may vary, researchers have reported successful methods for its preparation. These methods often rely on well-established organic reactions, such as nucleophilic substitution or condensation reactions. Further details on the synthetic pathway can be found in relevant literature .

Scientific Research Applications

Metabolism and Disposition in Humans

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide, as part of the broader class of fluoroquinolone compounds, undergoes extensive metabolism and disposition in humans. Research on similar compounds, such as SB-649868, shows that these substances are primarily eliminated via feces, with a significant portion undergoing metabolic transformation. The metabolism involves oxidation and subsequent rearrangement, leading to various metabolites, indicating a complex biotransformation pathway that could be relevant for understanding the metabolism of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide as well (Renzulli et al., 2011).

Exposure and Environmental Persistence

The widespread use of fluoroquinolones and related compounds has led to their detection in various environmental matrices and biological samples. Studies on perfluorinated chemicals (PFCs) indicate persistent environmental contamination and exposure routes to humans, highlighting the potential environmental impact of fluoroquinolone derivatives, including N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide. These findings underscore the importance of monitoring and understanding the environmental fate and human exposure to these compounds (Ericson et al., 2007).

Human Health Implications

Research on compounds with similar structures and properties to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide reveals potential human health implications. For instance, the exposure to perfluorinated sulfonamides has been linked to various health outcomes, emphasizing the need for comprehensive toxicity and exposure assessments. These studies contribute to understanding the safety profile and potential health risks associated with the use of fluoroquinolones and their derivatives (Shoeib et al., 2005).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-14(2)13-27(23,24)21-17-8-5-15-4-3-11-22(19(15)12-17)28(25,26)18-9-6-16(20)7-10-18/h5-10,12,14,21H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFPXPRMCZLOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylpropane-1-sulfonamide

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